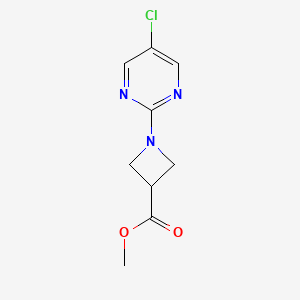
Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 5-position and an azetidine ring attached to a carboxylate ester group
Activité Biologique
Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate (CAS No. 2413374-79-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chloropyrimidine Ring : The chloropyrimidine moiety can be synthesized through chlorination of pyrimidine derivatives using reagents such as phosphorus oxychloride or thionyl chloride.
- Azetidine Ring Formation : This is achieved via cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Coupling Reaction : The chloropyrimidine and azetidine intermediates are coupled using agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Preliminary studies indicate that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent. For instance, compounds with similar structures have shown ID50 values in the nanomolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival. For example, studies have shown that related compounds effectively inhibit the ROS1 kinase, which is implicated in certain types of lung cancer .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell signaling pathways, such as kinases and proteases.
- Receptor Modulation : The compound could modulate receptor activity, impacting cellular responses to growth factors and hormones .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Efficacy in Lung Cancer Models
In a recent study, this compound was tested on A549 lung cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 150 nM. This effect was attributed to its ability to inhibit ROS1 kinase activity, leading to reduced cell viability and increased apoptosis markers .
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of this compound in combination with established chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy, indicating potential for clinical application in overcoming drug resistance .
Propriétés
IUPAC Name |
methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-15-8(14)6-4-13(5-6)9-11-2-7(10)3-12-9/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDLVRYCOVCQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














